molecular formula C16H24N2O3S B2710867 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 2034590-15-1

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2710867
CAS No.: 2034590-15-1
M. Wt: 324.44
InChI Key: MPYVSYKLVJTDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative incorporating a tetrahydro-2H-thiopyran heterocycle, designed for advanced chemical and pharmacological research. This compound is of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. The molecular structure, which features a 4-methoxytetrahydro-2H-thiopyran moiety linked to a phenoxyethyl group via a urea bridge, suggests potential for interaction with various biological targets. Urea derivatives are widely investigated for their diverse biological activities, and the presence of the thiopyran ring, a scaffold found in compounds with various pharmacological properties, further enhances its research value . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis to build more complex molecular architectures. Its primary applications are in high-throughput screening assays and as a building block in the design of potential enzyme inhibitors or receptor modulators. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxythian-4-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-20-16(7-11-22-12-8-16)13-18-15(19)17-9-10-21-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYVSYKLVJTDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea, also known as MT-45, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of analgesic properties. Originally synthesized in the 1970s, this compound was part of an effort to develop new analgesics with reduced addiction potential and respiratory depression risks. This article explores the biological activity of MT-45, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MT-45 is C16H24N2O2S, with a molecular weight of 308.44 g/mol. The compound features a urea functional group and a tetrahydrothiopyran ring, which may contribute to its unique pharmacological properties.

Property Details
Molecular Formula C16H24N2O2S
Molecular Weight 308.44 g/mol
Melting Point 150-156 °C
Solubility Soluble in methanol, ethanol; insoluble in water

Analgesic Properties

MT-45 has been studied for its analgesic effects, showing significant potency comparable to traditional opioids. Research indicates that it acts on opioid receptors in the central nervous system, providing pain relief without the severe side effects typically associated with other opioids.

The mechanism by which MT-45 exerts its analgesic effects is primarily through modulation of the mu-opioid receptor (MOR). This interaction leads to inhibition of pain pathways and alters the perception of pain. Experimental studies demonstrate that MT-45 can induce analgesia in animal models through both central and peripheral mechanisms.

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on mice demonstrated that administration of MT-45 resulted in a significant reduction in pain response compared to control groups. The effective dose (ED50) was found to be lower than that of morphine, suggesting a potentially safer profile for pain management.
  • Comparative Analysis : In comparative studies against other urea derivatives, MT-45 exhibited broader analgesic activity with fewer side effects related to respiratory depression. This was attributed to its unique structural features which enhance receptor binding affinity while minimizing adverse effects.
  • Toxicity Profile : While MT-45 shows promise as an analgesic agent, studies have indicated potential toxicity at higher doses. Long-term exposure has been linked to liver enzyme elevation in animal models, necessitating further investigation into its safety profile.

Pharmacological Applications

MT-45's pharmacological profile suggests several potential applications:

  • Pain Management : Given its potent analgesic properties, MT-45 could be developed as an alternative to traditional opioids for chronic pain management.
  • Research Tool : Its unique mechanism of action makes it a valuable compound for studying opioid receptor dynamics and pain pathways.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The thiopyran core in the target compound and introduces sulfur, which increases lipophilicity (higher XlogP) compared to oxygen-based pyran analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.